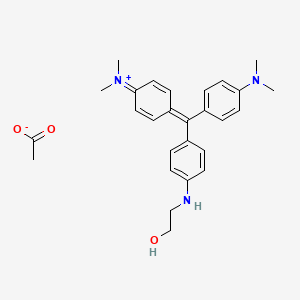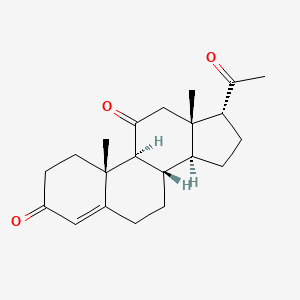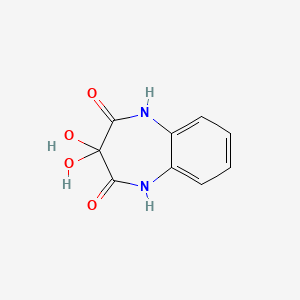
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique dihydroxy functional groups, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of ortho-phenylenediamine with a suitable diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have several applications in scientific research:
Chemistry: As a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications, such as anxiolytic or sedative effects.
Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione would likely involve its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The dihydroxy groups may play a role in binding affinity and specificity, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with similar therapeutic applications.
Uniqueness
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its dihydroxy functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. These functional groups could influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
CAS No. |
81225-99-2 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,3-dihydroxy-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-7-9(14,15)8(13)11-6-4-2-1-3-5(6)10-7/h1-4,14-15H,(H,10,12)(H,11,13) |
InChI Key |
TWNFBSXWKYLBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(C(=O)N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


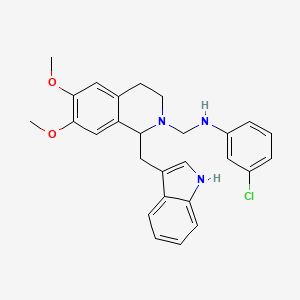
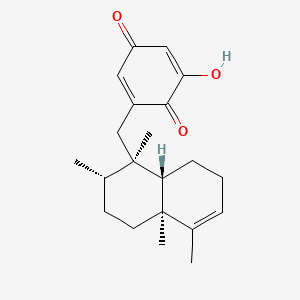
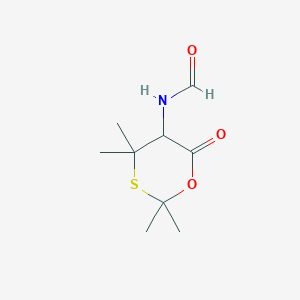
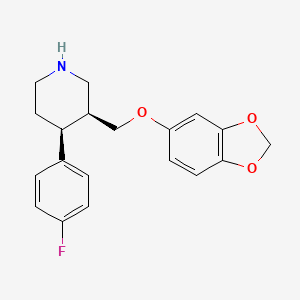
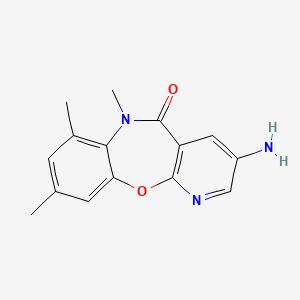

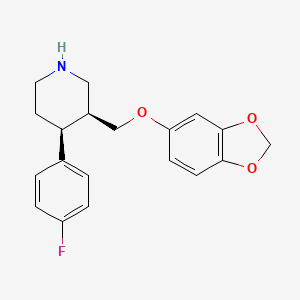
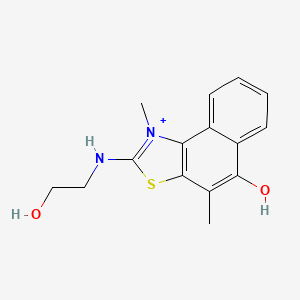
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
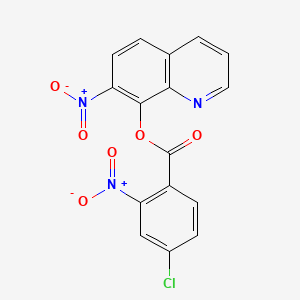
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
